MitoTracker Deep Red FM
Description
Significance of Mitochondrial Analysis in Biological Systems
Mitochondria, often referred to as the "powerhouses" of the cell, are crucial organelles responsible for generating the majority of the cell's supply of adenosine (B11128) triphosphate (ATP), used as a source of chemical energy. wikipedia.orgnih.gov Beyond their primary role in energy conversion, mitochondria are integral to a multitude of cellular processes, including the regulation of calcium homeostasis, the generation of reactive oxygen species (ROS), and the initiation of apoptosis or programmed cell death. nih.govmicrobenotes.com The study of mitochondrial DNA (mtDNA) is also significant, as it is inherited maternally and its mutation rate is higher than that of nuclear DNA, making it a valuable tool for tracing ancestry and in forensic analysis. wikipedia.orgcd-genomics.comebsco.com Given their central role in cellular function, mitochondrial dysfunction is implicated in a wide range of human diseases, from neurodegenerative disorders to cancer. nih.govnih.gov Therefore, the analysis of mitochondrial structure, function, and dynamics is of paramount importance in understanding cellular health and disease.
Overview of Fluorescent Dyes for Mitochondrial Studies
The visualization and analysis of mitochondria within living cells have been revolutionized by the development of fluorescent probes. These dyes selectively accumulate in mitochondria, allowing researchers to study their morphology, distribution, and functional state using techniques like fluorescence microscopy and flow cytometry. stemcell.comthermofisher.com
Fluorescent mitochondrial probes can be broadly categorized based on their mechanism of accumulation and retention. Many traditional dyes, such as Rhodamine 123 and tetramethylrhodamine (B1193902) methyl ester (TMRM), are cationic and accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane. medchemexpress.comapexbt.com The intensity of their fluorescence is therefore dependent on the mitochondrial membrane potential, a key indicator of mitochondrial health. medchemexpress.com
Other probes, like MitoTracker Green FM, accumulate in mitochondria regardless of the membrane potential and covalently bind to mitochondrial proteins, allowing for the assessment of mitochondrial mass. medchemexpress.combiotium.com The choice of dye depends on the specific research question, with some probes being suitable for long-term tracking experiments in live cells, while others are better for endpoint assays or for use in fixed and permeabilized cells. thermofisher.com The development of a diverse palette of fluorescent probes with different spectral properties has enabled multicolor imaging, allowing for the simultaneous visualization of mitochondria and other cellular components or processes.
Positioning of MitoTracker Deep Red 633 within Advanced Mitochondrial Research Tools
MitoTracker Deep Red 633 is a far-red fluorescent dye that has carved a niche as an advanced tool for mitochondrial research. nih.govbiotium.comthermofisher.com It belongs to the carbocyanine family of dyes and is characterized by its deep red fluorescence, with excitation and emission maxima typically around 633 nm and 650-665 nm, respectively. medchemexpress.com This positions it in a spectral region with lower autofluorescence from biological samples, leading to a better signal-to-noise ratio in imaging experiments.
A key feature of MitoTracker Deep Red 633 is its mechanism of action. It passively diffuses across the plasma membrane and accumulates in active mitochondria, driven by the mitochondrial membrane potential. apexbt.comfrontiersin.org Furthermore, it possesses a mildly thiol-reactive chloromethyl group that allows it to covalently bind to mitochondrial proteins. researchgate.net This covalent attachment ensures its retention within the mitochondria even after cell fixation and permeabilization, making it compatible with immunocytochemistry and other downstream applications. thermofisher.com
The dependence of its initial accumulation on the mitochondrial membrane potential allows MitoTracker Deep Red 633 to be used for monitoring changes in mitochondrial health and during processes like apoptosis. apexbt.com Its far-red emission spectrum makes it an ideal candidate for multicolor imaging experiments, as its signal can be readily distinguished from commonly used green and red fluorescent probes. thermofisher.comevidentscientific.com These properties make MitoTracker Deep Red 633 a versatile and powerful probe for a wide array of studies focusing on mitochondrial dynamics, function, and their role in cellular physiology and pathology.
Chemical and Physical Properties of MitoTracker Deep Red 633
| Property | Value | Source |
| Chemical Formula | C34H36Cl2N2 | nih.gov |
| Molecular Weight | ~555.57 g/mol | nih.gov |
| Excitation Maximum | ~633-644 nm | medchemexpress.com |
| Emission Maximum | ~650-665 nm | medchemexpress.com |
| Fluorescence Quantum Yield (in DMSO) | 0.71 | jst.go.jp |
| Appearance | Solid | glpbio.com |
| Class | Carbocyanine Dye, Cy5 Dye | nih.govnih.gov |
Mechanism of Action
MitoTracker Deep Red 633 functions through a multi-step process to selectively label mitochondria in living cells. As a lipophilic cation, it readily passes through the plasma membrane of the cell. nih.gov Its accumulation within the mitochondria is primarily driven by the organelle's negative membrane potential, a key indicator of active, healthy mitochondria. apexbt.comfrontiersin.org
Once concentrated within the mitochondrial matrix, a distinguishing feature of MitoTracker Deep Red 633 comes into play. The molecule contains a mildly thiol-reactive chloromethyl moiety. researchgate.net This functional group can form a covalent bond with thiol groups (-SH) present on cysteine residues of proteins within the mitochondria. frontiersin.orgresearchgate.net This covalent linkage is crucial for the long-term retention of the dye within the mitochondria.
The fluorescence of MitoTracker Deep Red 633 is also influenced by its environment. When free in solution, the molecule's rotation can quench its fluorescence. However, once covalently bound to mitochondrial proteins, this rotation is restricted, leading to a significant increase in its fluorescence quantum yield. researchgate.net This property contributes to the bright and specific staining of mitochondria.
Applications in Research
The unique properties of MitoTracker Deep Red 633 have led to its widespread use in various research applications, primarily centered on the study of mitochondria.
Live-Cell Imaging of Mitochondrial Morphology and Dynamics
A primary application of MitoTracker Deep Red 633 is the visualization of mitochondrial networks in living cells. Its ability to specifically accumulate in and label active mitochondria allows researchers to observe their intricate and dynamic structures in real-time. pubcompare.airesearchgate.net This is crucial for studying processes such as mitochondrial fission and fusion, which are essential for maintaining a healthy mitochondrial population. The far-red emission of the dye minimizes phototoxicity and background autofluorescence, enabling long-term imaging studies of mitochondrial dynamics.
Assessment of Mitochondrial Membrane Potential
Because the initial accumulation of MitoTracker Deep Red 633 is dependent on the mitochondrial membrane potential, it can be used as an indicator of mitochondrial health. apexbt.com A decrease in fluorescence intensity can signify a loss of membrane potential, which is an early event in apoptosis (programmed cell death). apexbt.com This application is valuable for studying the effects of various stimuli, such as drugs or toxins, on mitochondrial function.
Use in Multicolor Fluorescence Microscopy
The distinct far-red emission spectrum of MitoTracker Deep Red 633 makes it an excellent tool for multicolor imaging experiments. thermofisher.com It can be used in conjunction with other fluorescent probes that label different cellular structures or proteins, such as those with blue, green, or red fluorescence. evidentscientific.com This allows for the simultaneous visualization of mitochondria and their spatial relationships with other organelles, providing a more comprehensive understanding of cellular processes. For instance, it has been used alongside probes for the cytoskeleton and the nucleus to study their interactions. evidentscientific.com
Flow Cytometry Analysis of Mitochondrial Content
In addition to microscopy, MitoTracker Deep Red 633 can be used in flow cytometry to quantify mitochondrial content within a cell population. frontiersin.org After staining, cells can be analyzed by a flow cytometer, where the fluorescence intensity of the dye provides a measure of the mitochondrial mass or activity per cell. This high-throughput method is useful for screening large numbers of cells and for identifying subpopulations with altered mitochondrial characteristics.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H36Cl2N2 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride |
InChI |
InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IRSFLEQGOMAAPU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Mechanistic Basis of Mitotracker Deep Red 633 Mitochondrial Accumulation
Principle of Potential-Dependent Mitochondrial Sequestration
The initial accumulation of MitoTracker Deep Red 633 within the mitochondria is a passive process governed by the electrochemical properties of the organelle. The probe, a lipophilic cation, readily diffuses across the plasma membrane of a cell. cellsignal.com
Role of Mitochondrial Membrane Potential (ΔΨm) in Dye Uptake
The primary driver for the selective accumulation of MitoTracker Deep Red 633 in mitochondria is the high mitochondrial membrane potential (ΔΨm). frontiersin.org Healthy, metabolically active mitochondria maintain a significant electrochemical gradient across their inner membrane, which is highly negative on the inside (matrix side), typically ranging from -150 to -180 mV. This strong negative charge electrophoretically attracts and concentrates positively charged molecules, such as the cationic MitoTracker Deep Red 633 dye, from the cytoplasm into the mitochondrial matrix. researchgate.net
Nernstian Distribution Mechanism of Cationic Fluorescent Probes
The distribution of cationic fluorescent probes like MitoTracker Deep Red 633 across the mitochondrial membrane can be described by the Nernst equation. This principle dictates that a permeable, charged ion will distribute itself across a membrane to reach an electrochemical equilibrium, with the concentration ratio being dependent on the membrane potential. potentiometricprobes.comnih.gov For a monovalent cation, the Nernst equation predicts a tenfold increase in concentration inside for every -61.5 mV of membrane potential at 37°C. Given the highly negative ΔΨm, this leads to a substantial concentration of the cationic dye within the mitochondrial matrix compared to the cytoplasm. potentiometricprobes.com This potential-driven accumulation is a shared characteristic among many mitochondrial probes, such as TMRM and Rhodamine 123. nih.govapexbt.com
Covalent Interaction with Mitochondrial Components
A key feature distinguishing MitoTracker Deep Red 633 from other potential-dependent dyes is its ability to be retained within the mitochondria even after the loss of membrane potential. fishersci.nl This is achieved through a covalent binding mechanism.
Thiol-Reactive Moiety and Protein Conjugation within the Mitochondria
MitoTracker Deep Red 633 possesses a mildly thiol-reactive chloromethyl group. cellsignal.comcellsignal.comthermofisher.com Once the dye has accumulated inside the mitochondria, this functional group reacts with free thiol (or mercaptan) groups (-SH) present on the cysteine residues of mitochondrial proteins and peptides. frontiersin.orgmedchemexpress.com This reaction forms a stable, covalent thioether bond, effectively anchoring the dye to the mitochondrial protein infrastructure. targetmol.com This covalent conjugation is the second critical step in the staining process.
Implications for Retention and Staining Dynamics
The covalent binding of MitoTracker Deep Red 633 to mitochondrial proteins has significant implications for its use in cellular imaging. This anchoring ensures that the fluorescent signal is well-retained within the mitochondria, even if the mitochondrial membrane potential is subsequently compromised. frontiersin.org This property contrasts sharply with probes like TMRM or JC-1, which are not covalently bound and tend to wash out of the cell or redistribute upon depolarization.
This robust retention allows for the fixation of cells with aldehydes (like paraformaldehyde) and subsequent permeabilization with detergents for immunocytochemistry or other multiplexing experiments, without significant loss of the mitochondrial staining pattern. cellsignal.comfishersci.nl However, some studies have noted a reduction in fluorescence intensity after fixation. nih.gov The stability of the dye also permits long-term imaging of mitochondrial dynamics in live cells. nih.gov For example, in comparative time-lapse studies, the signal from MitoTracker Deep Red was found to be more persistent than that of other probes, although it can still exhibit photobleaching under continuous laser exposure. nih.govbiocompare.com
Data Tables
Table 1: Properties of MitoTracker Deep Red 633
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum | ~644 nm | cellsignal.commedchemexpress.com |
| Emission Maximum | ~665 nm | cellsignal.commedchemexpress.com |
| Accumulation Mechanism | Potential-dependent (ΔΨm) | frontiersin.orgapexbt.com |
| Retention Mechanism | Covalent binding to thiols | frontiersin.orgcellsignal.com |
| Fixability | Well-retained after aldehyde fixation | fishersci.nl |
Table 2: Comparison of Mitochondrial Probe Retention Mechanisms
| Probe | Accumulation Mechanism | Retention Mechanism | Retention Post-Depolarization | Source(s) |
|---|---|---|---|---|
| MitoTracker Deep Red 633 | Electrophoretic | Covalent binding to thiols | High | frontiersin.org |
| TMRM/TMRE | Electrophoretic | Non-covalent | Low (reversible redistribution) | potentiometricprobes.com |
| Rhodamine 123 | Electrophoretic | Non-covalent | Moderate (slow leakage) | |
Advanced Methodological Applications of Mitotracker Deep Red 633 in Cellular Research
Quantification of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. MitoTracker Deep Red 633 is a potentiometric dye, meaning its accumulation within mitochondria is dependent on the membrane potential. apexbt.comfrontiersin.org This property allows researchers to assess ΔΨm both qualitatively and quantitatively.
Flow Cytometry-Based ΔΨm Assessment
Flow cytometry provides a high-throughput method for quantifying changes in ΔΨm across a large population of cells. When cells are stained with MitoTracker Deep Red 633, the fluorescence intensity of individual cells is proportional to their mitochondrial membrane potential. A decrease in fluorescence intensity suggests mitochondrial depolarization, a hallmark of cellular stress and apoptosis. frontiersin.orgresearchgate.net For instance, treatment of HeLa cells with the mitochondrial uncoupler CCCP leads to a decrease in MitoTracker Deep Red 633 fluorescence, while starvation has been shown to increase its intensity. frontiersin.org This technique allows for the rapid and quantitative assessment of how various stimuli or pathological conditions affect mitochondrial health. In some apoptosis assays, MitoTracker Deep Red is used in conjunction with other markers like Annexin V to simultaneously assess mitochondrial potential and phosphatidylserine (B164497) translocation, providing a more comprehensive picture of the apoptotic process. thermofisher.cn
Table 1: Flow Cytometry Applications of MitoTracker Deep Red 633
| Application | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Apoptosis Detection | Jurkat cells | Decreased fluorescence upon staurosporine-induced apoptosis. | biotium.com |
| Mitochondrial Depolarization | HeLa cells | CCCP treatment decreased fluorescence intensity. | frontiersin.org |
| Cellular Stress Response | C. elegans | Plumbagin treatment reduced mitochondrial fluorescence intensity. | researchgate.net |
| Apoptosis Analysis | Various | Used with Annexin V to distinguish live, apoptotic, and dead cells. | thermofisher.cn |
Confocal Microscopy for Spatiotemporal ΔΨm Dynamics
Confocal microscopy offers high-resolution imaging, enabling the visualization of spatiotemporal changes in ΔΨm within individual cells and even within different regions of a single mitochondrion. nih.gov By using MitoTracker Deep Red 633, researchers can observe the real-time dynamics of mitochondrial membrane potential in response to various treatments or cellular events. researchgate.net For example, studies have used this dye to monitor ΔΨm changes during apoptosis or in response to specific drugs. apexbt.com The far-red emission spectrum of MitoTracker Deep Red 633 (excitation/emission ~644/665 nm) minimizes autofluorescence and allows for multiplexing with other fluorescent probes, such as those for reactive oxygen species (ROS) or calcium ions. spiedigitallibrary.orgthermofisher.com This capability is crucial for understanding the interplay between different cellular signaling pathways.
Integration with Other Potential-Sensitive Dyes for Comparative Analysis
For a more comprehensive understanding of mitochondrial function, MitoTracker Deep Red 633 is often used alongside other potential-sensitive dyes. Comparative analysis with dyes like TMRE (tetramethylrhodamine, ethyl ester) and JC-1 can provide a more robust assessment of ΔΨm. mdpi.comresearchgate.net While all these dyes respond to changes in mitochondrial membrane potential, they have different chemical properties and potential off-target effects. For example, a comparative study of far-red fluorescent photosensitizers, including MitoTracker Deep Red FM, showed they had a similar magnitude of ROS production ability as TMRE in vitro. researchgate.net Another study characterized a similar dye, MitoView™ 633, and compared its performance with TMRM, highlighting its utility for dynamic mitochondrial potential measurements. nih.gov Such comparative approaches help to validate findings and provide a more nuanced interpretation of the experimental results.
Analysis of Mitochondrial Morphology and Dynamics
Mitochondria are highly dynamic organelles that constantly undergo fission (division) and fusion (merging) events. These processes are essential for maintaining a healthy mitochondrial population and are closely linked to cellular function and fate.
Live-Cell Imaging for Mitochondrial Fission and Fusion Events
MitoTracker Deep Red 633 is well-suited for live-cell imaging of mitochondrial dynamics due to its ability to stain mitochondria in living cells. frontiersin.orgnih.gov Researchers can use time-lapse confocal or fluorescence microscopy to visualize and quantify mitochondrial fission and fusion events in real-time. nih.gov These studies provide insights into how mitochondrial dynamics are regulated under normal physiological conditions and how they are altered in disease states. For instance, abnormal mitochondrial fission/fusion has been implicated in neurodegenerative diseases and cancer. dojindo.com The ability to track these events with high spatiotemporal resolution is critical for understanding their underlying molecular mechanisms.
Assessment of Mitochondrial Network Integrity and Connectivity
Table 2: Research Findings Using MitoTracker Deep Red 633 for Morphological Analysis
| Research Focus | Cell/Organism Model | Observation | Reference |
|---|---|---|---|
| Mitochondrial Network Visualization | Human Umbilical Vein Endothelial Cells (HUVEC) | Visualized mitochondrial networks and dynamics under flow conditions. | biocompare.com |
| Colocalization Studies | HeLa cells | Colocalized with other fluorescent proteins to study organelle interactions. | thermofisher.com |
| High-Resolution Imaging | Human glioma cells (U-118 MG) | Triple-labeled with other dyes for detailed structural analysis. | evidentscientific.com |
| Mitophagy Imaging | HeLa cells | Used to colocalize with probes for mitophagy to study mitochondrial degradation. | nih.gov |
Quantitative Morphometric Analysis using Image Processing Software
The visualization of mitochondria with MitoTracker Deep Red 633 provides the foundational data for in-depth quantitative analysis of mitochondrial morphology. nih.gov High-resolution images acquired through confocal microscopy can be processed using specialized software to extract a wealth of morphometric parameters.
Image processing pipelines, often utilizing software like ImageJ or more advanced programs like MitoGraph, enable the automated segmentation and analysis of three-dimensional mitochondrial networks. nih.govbiorxiv.org These tools can differentiate and measure individual mitochondrial characteristics, moving beyond simple volume measurements to provide a detailed topological assessment of the network. nih.gov This includes parameters such as the total length of the mitochondrial network, the degree of branching, and the number of individual mitochondria. nih.gov Such quantitative data is crucial for understanding how mitochondrial structure is altered in response to various stimuli or in different disease states. For instance, studies have used these techniques to differentiate between fragmented and hyper-elongated mitochondrial networks, providing a quantitative basis for these qualitative observations. nih.gov
Table 1: Morphometric Parameters Obtainable from MitoTracker Deep Red 633 Stained Mitochondria
| Parameter | Description | Software Example |
| Mitochondrial Volume | Total three-dimensional space occupied by the mitochondrial network. | MitoGraph |
| Network Length | The total length of all mitochondrial tubules within the network. | MitoGraph |
| Branching Index | A measure of the complexity of the mitochondrial network, indicating the number of branch points. | MitoGraph |
| Aspect Ratio | The ratio of the major to the minor axis of individual mitochondria, used to assess elongation. | ImageJ/Fiji |
| Form Factor | A parameter that describes the particle's shape complexity, combining perimeter and area measurements. | ImageJ/Fiji |
Evaluation of Mitophagy Pathways
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for cellular quality control. MitoTracker Deep Red 633 has proven to be a valuable tool for studying this pathway through various methodological approaches.
To measure mitophagy flux, which is the rate of mitochondrial degradation, the assay is often performed in the presence and absence of lysosomal inhibitors. frontiersin.orgcsic.es This allows for the differentiation between the basal level of mitochondria and the amount of mitochondria that would have been degraded during the experimental timeframe. frontiersin.orgcsic.es This method has been validated in various cell lines and primary cultures and has been instrumental in identifying compounds that can modulate mitophagy. nih.govfrontiersin.org However, it is important to note that this method has limitations, as a simultaneous increase in mitochondrial biogenesis could potentially mask a subtle but significant rise in mitophagy. frontiersin.orgcsic.es
Table 2: Example Flow Cytometry Data for Mitophagy Flux
| Treatment | MitoTracker Deep Red MFI (without lysosomal inhibitor) | MitoTracker Deep Red MFI (with lysosomal inhibitor) | Mitophagy Flux (difference in MFI) |
| Control | 1000 | 1100 | 100 |
| Mitophagy Inducer | 600 | 950 | 350 |
| MFI: Mean Fluorescence Intensity. Data is hypothetical for illustrative purposes. |
Confocal microscopy provides a more direct visualization of mitophagy by enabling the observation of colocalization between mitochondria and lysosomes. biorxiv.org In this application, mitochondria are labeled with MitoTracker Deep Red 633, while lysosomes are stained with a lysosomal marker, such as LysoTracker Green or by immunofluorescence for lysosomal proteins like LAMP1. nih.govrsc.org
The appearance of puncta where the red fluorescence of MitoTracker Deep Red 633 overlaps with the green or other-colored fluorescence of the lysosomal marker indicates that mitochondria are being engulfed by lysosomes, a key step in the mitophagy process. biorxiv.orgnii.ac.jp Image analysis software can then be used to quantify the degree of colocalization, providing a quantitative measure of mitophagy. biorxiv.org This technique has been used to confirm Parkin-dependent and independent mitophagy, demonstrating the fusion of mitochondria with lysosomes under specific induction conditions. nii.ac.jp
The use of lysosomal inhibitors, such as bafilomycin A1 or chloroquine, is a common practice in mitophagy assays to block the final degradation step and allow for the accumulation of mitophagosomes. nii.ac.jp This accumulation enhances the signal for both flow cytometry and microscopy-based assays, making the detection of mitophagy more robust. frontiersin.org
However, it is crucial to consider the potential secondary effects of these inhibitors. rupress.org Prolonged treatment with lysosomal inhibitors can disrupt normal cellular homeostasis and may have off-target effects that could confound the interpretation of results. rupress.org Therefore, the concentration and duration of inhibitor treatment must be carefully optimized for each experimental system. Furthermore, these inhibitors are often not well-tolerated in in vivo studies, limiting the application of these specific flux assays in whole organisms. rupress.org
Confocal Microscopy for Mitophagy Colocalization Studies with Lysosomal Markers
Investigation of Cellular Bioenergetics
MitoTracker Deep Red 633, due to its dependence on mitochondrial membrane potential for accumulation, can also be used in correlative studies to investigate cellular bioenergetics, particularly in conjunction with measurements of oxygen consumption and ATP production. sbsgenetech.comapexbt.com
Changes in mitochondrial function are often reflected in the cell's bioenergetic profile. MitoTracker Deep Red 633 staining intensity can be correlated with direct measurements of mitochondrial respiration, such as the oxygen consumption rate (OCR), and ATP production. nih.govbiorxiv.org For example, a decrease in MitoTracker Deep Red 633 fluorescence may indicate mitochondrial depolarization, which would be expected to correlate with a decrease in OCR and ATP synthesis. biorxiv.org
Studies have shown that at higher concentrations, MitoTracker Deep Red can directly inhibit mitochondrial oxygen consumption and ATP production. nih.gov This highlights the importance of using the probe at appropriate concentrations for staining without significantly altering the bioenergetic parameters being measured. In correlative studies, cells can be stained with MitoTracker Deep Red 633 to identify and sort cell populations with different mitochondrial states (e.g., "Mito-high" and "Mito-low"). nih.gov These sorted populations can then be subjected to functional assays, such as Seahorse XF analysis, to measure OCR and ATP production rates, providing a direct link between mitochondrial mass/potential and metabolic function. biorxiv.org This approach has been used to demonstrate that cells with higher MitoTracker staining can have increased basal and maximal respiration. pnas.orgmdpi.com
Role in High-Throughput Metabolic Screening
In the context of metabolic screening, MitoTracker Deep Red 633 is often used to determine mitochondrial mass or membrane potential. For instance, it has been used to metabolically fractionate cancer cell populations by flow cytometry into "Mito-high" and "Mito-low" subgroups based on the intensity of the dye's fluorescence. nih.govoncotarget.com This approach allows researchers to isolate and study cell subpopulations with distinct metabolic and functional characteristics, such as identifying cancer stem cell (CSC) enriched populations which often exhibit higher mitochondrial mass. nih.govoncotarget.com
High-content screening platforms, such as the Opera Phenix® system, leverage MitoTracker Deep Red 633 in automated imaging and analysis workflows. mdpi.com In such systems, the dye is used to identify the mitochondrial region within cells, allowing for precise quantification of other signals, like those from ROS indicators, specifically within that organelle. mdpi.com This capability is crucial for screening compounds that may affect mitochondrial health, identifying potential therapeutics, or assessing the toxicity of drug candidates by evaluating their impact on mitochondrial function across a large number of samples. mdpi.comnih.gov This high-throughput approach is not limited to cell lines but has also been adapted for use in whole organisms like Caenorhabditis elegans to quantify mitochondrial content and function rapidly across large populations. nih.gov
Table 1: Applications of MitoTracker Deep Red 633 in High-Throughput Screening
| Application | Model System | Key Findings | Reference |
|---|---|---|---|
| Metabolic Fractionation | MCF7, MDA-MB-231, MDA-MB-468 breast cancer cells | Used to sort cells into "Mito-high" and "Mito-low" populations; "Mito-high" cells were enriched in cancer stem cell activity. | nih.govoncotarget.com |
| Multiplexed HCS | Endothelial Colony-Forming Cells (ECFCs) | Used with Opera Phenix® system to identify mitochondrial area, enabling simultaneous analysis of mitochondrial ROS (with MitoSOX™ Red) and membrane potential. | mdpi.com |
Assessment of Oxidative Stress and Mitochondrial Reactive Oxygen Species (ROS)
MitoTracker Deep Red 633 is instrumental in studying the role of mitochondria in oxidative stress. Its primary function in this context is to definitively label and identify mitochondria, allowing researchers to colocalize reactive oxygen species (ROS) production to these specific organelles.
Co-staining Methodologies with ROS Indicators (e.g., H2DCFDA, MitoSOX Red)
To pinpoint the source of cellular oxidative stress, MitoTracker Deep Red 633 is frequently used in conjunction with probes that fluoresce in the presence of ROS. The far-red emission of MitoTracker Deep Red 633 (emission maximum ~665 nm) makes it spectrally distinct from common green (H2DCFDA) and red (MitoSOX Red) ROS indicators, enabling robust multi-color imaging with minimal signal bleed-through. unife.itthermofisher.com
Co-staining with H2DCFDA: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a general indicator for various ROS, including hydrogen peroxide. scnu.edu.cn In its acetylated form, it is cell-permeable and non-fluorescent. Once inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS yields the highly green-fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). By co-staining cells with H2DCFDA and MitoTracker Deep Red 633, researchers can visually determine if the ROS-induced green fluorescence originates from the mitochondria, which are simultaneously labeled with red fluorescence. scnu.edu.cnnih.gov Studies have successfully used this dual-staining method to demonstrate that ROS generation is localized to the mitochondria in response to specific stressors, such as in experimental autoimmune uveitis or after high-fluence laser irradiation. scnu.edu.cnnih.gov
Co-staining with MitoSOX Red: MitoSOX Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide (B77818), a major ROS, within the mitochondria of live cells. thermofisher.com While MitoSOX Red inherently targets mitochondria, co-staining with a mitochondrial marker like MitoTracker Deep Red 633 provides critical validation and allows for normalization. Normalizing the MitoSOX Red signal to the MitoTracker Deep Red 633 signal can correct for variations in mitochondrial mass or potential between cells, which could otherwise confound the interpretation of superoxide production levels. imageanalyst.netimageanalyst.net Due to its spectral properties, MitoTracker Deep Red 633 is considered the best option for co-staining with MitoSOX Red without causing signal interference. unife.it This combination is a powerful tool for accurately assessing mitochondrial superoxide levels in high-throughput and high-content screening assays for conditions like coronary artery disease. mdpi.com
Table 2: Co-staining Methodologies for Mitochondrial ROS Assessment
| Mitochondrial Probe | ROS Indicator | Target ROS | Purpose of Co-staining | Reference |
|---|---|---|---|---|
| MitoTracker Deep Red 633 | H2DCFDA | General ROS (H₂O₂, etc.) | To spatially colocalize general ROS production to the mitochondria. | scnu.edu.cnnih.govresearchgate.net |
Visualization of Oxidative Stress-Induced Mitochondrial Alterations
Under conditions of oxidative stress, mitochondria can undergo significant morphological and functional changes, including fragmentation, swelling, and altered distribution within the cell. MitoTracker Deep Red 633 serves as a reliable marker to visualize these alterations.
Research has shown that inducing oxidative stress, for example through high-fluence low-power laser irradiation, leads to an increase in ROS signals (detected by H2DCFDA) that clearly overlap with mitochondria stained by MitoTracker Deep Red 633. scnu.edu.cn This demonstrates that the mitochondria are the primary site of the oxidative insult. scnu.edu.cn Similarly, in a model of experimental autoimmune uveitis, the fluorescence of a ROS indicator was shown to markedly coincide with the location of mitochondria labeled by MitoTracker Deep Red 633 in the photoreceptor inner segments, indicating site-specific oxidative stress. nih.gov
By providing clear and stable labeling of the entire mitochondrial network, the dye allows for the qualitative and quantitative analysis of stress-induced changes to mitochondrial morphology. For instance, in studies of myocardial fibrosis, MitoTracker Deep Red was used to confirm the mitochondrial-targeting ability of novel probes designed to measure antioxidant levels (like glutathione) under oxidative stress conditions. acs.org These applications are crucial for understanding the pathogenesis of diseases linked to mitochondrial dysfunction and for evaluating the efficacy of treatments aimed at mitigating oxidative damage.
Table 3: Mentioned Compounds
| Compound Name | Abbreviation / Alternate Name |
|---|---|
| MitoTracker Deep Red 633 | MTDR |
| 2',7'-dichlorodihydrofluorescein diacetate | H2DCFDA |
| 2',7'-dichlorofluorescein | DCF |
| MitoSOX Red | - |
| Glutathione | GSH |
| Tetramethylrhodamine (B1193902), ethyl ester | TMRE |
| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone | FCCP |
| Paraformaldehyde | PFA |
| Hoechst 33342 | - |
Specialized Research Applications of Mitotracker Deep Red 633
Cancer Biology Research
MitoTracker Deep Red 633 has become a important tool in oncology research, enabling detailed investigation into the role of mitochondria in cancer development and progression.
Identification and Characterization of Cancer Stem Cell Populations
Recent studies have highlighted the utility of MitoTracker Deep Red 633 in identifying and characterizing cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and therapy resistance. frontiersin.org By using this dye, researchers can metabolically fractionate cancer cell populations into "Mito-high" and "Mito-low" groups based on their mitochondrial mass and activity. nih.gov
Research has shown that the "Mito-high" populations in breast cancer cell lines, such as MCF7, MDA-MB-231, and MDA-MB-468, are enriched with cells exhibiting CSC-like properties. nih.gov These properties include increased expression of CSC markers like ESA and ALDH, enhanced anchorage-independent growth, and resistance to conventional chemotherapeutics like Paclitaxel. nih.gov Furthermore, these "Mito-high" cells demonstrate a greater tumor-initiating capacity in preclinical models. nih.gov The ability to isolate and study these specific cell populations is crucial for developing therapies that can effectively target the root of tumor recurrence and metastasis.
| Cell Line | IC-50 for 3D Mammosphere Formation with MTDR | Effect on Mitochondrial Respiration at 500 nM |
|---|---|---|
| MCF7 | 50-100 nM | Near complete inhibition |
| MDA-MB-231 | 100-500 nM | Near complete inhibition |
| MDA-MB-468 | 50-100 nM | Near complete inhibition |
Studies on Mitochondrial Metabolism in Oncogenesis and Tumor Growth
Mitochondrial metabolism is a key player in cancer cell survival and proliferation. frontiersin.org MitoTracker Deep Red 633 facilitates the study of these metabolic processes, which are often altered in cancer cells. For instance, in breast cancer models where WNT1 and FGF3 are overexpressed, staining with MitoTracker Deep Red revealed a significant increase in mitochondrial mass, which is associated with an anabolic, CSC-like phenotype. oncotarget.com
Studies have demonstrated that at nanomolar concentrations, MitoTracker Deep Red 633 can inhibit the oxygen consumption rate (OCR) and subsequent ATP production in various breast cancer cell lines. nih.gov This inhibitory effect on mitochondrial respiration highlights the dependence of these cancer cells on mitochondrial function for their energy needs. nih.gov Interestingly, while mitochondrial respiration is severely hampered, basal glycolysis often remains unaffected, indicating a metabolic vulnerability that could be exploited for therapeutic purposes. nih.gov
Monitoring Cellular Responses to Mitochondrial-Targeted Agents
For example, studies have shown that MitoTracker Deep Red 633 can be used to observe the disruption of the mitochondrial membrane potential and the induction of apoptosis following treatment with photosensitizers activated by near-infrared light. mdpi.com This application is crucial for the preclinical evaluation of new mitochondrial-targeted drugs and photodynamic therapies. Furthermore, its use in conjunction with other fluorescent probes allows for a multi-parametric analysis of cellular responses, providing a more comprehensive understanding of the mechanisms of action of these novel agents. mdpi.com
Neurobiology and Neurodegeneration Studies
Mitochondrial dysfunction is a central theme in the pathology of many neurodegenerative diseases. MitoTracker Deep Red 633 provides a means to investigate these mitochondrial impairments in various neurological contexts.
Mitochondrial Dysfunction in Disease Models (e.g., Alzheimer's, Parkinson's, Glaucoma)
In models of Alzheimer's disease, MitoTracker Deep Red 633 has been used to reveal mitochondrial fragmentation and reduced mitochondrial volume in neurons, indicative of mitochondrial dysfunction. nih.govmcgill.ca For instance, in primary hippocampal neural cultures, treatment with letrozole, which induces estrogen deficiency, led to truncated mitochondria, suggesting increased fission. nih.gov Similarly, in cellular models of Parkinson's disease, this dye has been instrumental in demonstrating that the loss of mitochondrial membrane potential is a key event that can trigger the recruitment of proteins like Parkin to the mitochondria, a critical step in the process of mitophagy. pnas.org
In the context of glaucoma, research has utilized MitoTracker Deep Red 633 to investigate changes in mitophagy, the selective removal of damaged mitochondria. mdpi.com Studies have shown a decrease in the co-localization of mitochondria with lysosomes in retinal ganglion cells treated with endothelin-1, suggesting a reduction in mitophagy that could contribute to neurodegeneration. mdpi.com
| Disease Model | Observed Mitochondrial Alteration with MitoTracker Deep Red 633 | Associated Pathological Process |
|---|---|---|
| Alzheimer's Disease | Mitochondrial fragmentation and reduced volume. nih.govmcgill.ca | Increased mitochondrial fission, potential dysfunction. nih.gov |
| Parkinson's Disease | Recruitment of Parkin to mitochondria with low membrane potential. pnas.org | Initiation of mitophagy. pnas.org |
| Glaucoma | Decreased co-localization of mitochondria with lysosomes. mdpi.com | Reduced mitophagy. mdpi.com |
Analysis of Mitochondrial Homeostasis in Neurons and Glial Cells
Maintaining mitochondrial homeostasis is critical for the proper functioning and survival of neurons and glial cells. MitoTracker Deep Red 633 is employed to study various aspects of this homeostasis, including mitochondrial transport, distribution, and turnover.
In studies of axonal transport, a process vital for neuronal health, MitoTracker Deep Red 633 has been used to label and track the movement of mitochondria along axons in microfluidic devices. nih.gov This has been particularly insightful in the context of Parkinson's disease research, where defects in mitochondrial transport are thought to play a significant role. nih.gov Furthermore, this dye has been used to assess the impact of viral proteins, such as the HIV protein gp120, on mitochondrial dynamics, revealing a halt in mitochondrial movement upon exposure. nih.gov
In glial cells, such as astrocytes and microglia, MitoTracker Deep Red 633 has been used to observe changes in mitochondrial morphology in response to various stimuli. For example, in a mouse model of Alzheimer's disease with chronic estrogen deficiency, this dye helped to reveal truncated mitochondria in glial cells, indicating a state of activation and potential dysfunction. nih.gov These applications underscore the importance of this tool in understanding the intricate role of mitochondria in the health and disease of the nervous system.
Studies on Cellular Stress Responses
The dye is frequently employed to investigate mitochondrial integrity, mass, and localization in response to various cellular stressors.
In the study of cardiac ischemia-reperfusion (I/R) injury, often modeled in vitro using hypoxia-reoxygenation (H/R) protocols on cardiomyocytes, MitoTracker Deep Red 633 serves as a critical tool for assessing mitochondrial status. Mitochondria are central to the pathophysiology of I/R injury, playing a key role in cell death processes. mdpi.com
Researchers have used MitoTracker Deep Red 633 in flow cytometry to analyze mitochondrial populations. For instance, in studies on adult mouse cardiomyocytes subjected to H/R, the dye was used as part of a multilabeling strategy to assess mitochondrial mass. semanticscholar.org In one study, while puromycin (B1679871) pretreatment was found to protect cardiomyocytes from cell death, it did not significantly alter mitochondrial mass as measured by MitoTracker Deep Red, suggesting the protective mechanism was independent of changes in mitochondrial quantity. semanticscholar.org In another protocol analyzing isolated mitochondria from hearts subjected to I/R, MitoTracker Deep Red was used as a key part of the gating strategy in flow cytometry to properly identify the mitochondrial population of interest before analyzing other parameters like membrane potential and ROS production. mdpi.com
The dye is also extensively used in fluorescence microscopy to visualize mitochondria and their co-localization with other proteins of interest. In neonatal rat cardiomyocytes, MitoTracker Deep Red 633 was used to co-stain mitochondria alongside immunofluorescently labeled p38β, confirming the protein's mitochondrial localization during investigations into the protective effects of 17β-estradiol against H/R injury. plos.org Similarly, it was used to co-stain mitochondria to provide context for the localization of reactive oxygen species (ROS) in studies examining the role of manganese superoxide (B77818) dismutase (MnSOD) in mitigating H/R-induced oxidative stress. plos.org
Table 1: Application of MitoTracker Deep Red 633 in Cardiomyocyte Hypoxia-Reoxygenation (H/R) Injury Models
| Research Focus | Cell/System Model | Role of MitoTracker Deep Red 633 | Key Finding | Citation(s) |
|---|---|---|---|---|
| Cardioprotection by translocon activation | Adult mouse cardiomyocytes | Assessment of mitochondrial mass by flow cytometry | Puromycin pretreatment did not significantly alter mitochondrial mass during H/R, despite reducing cell death. | semanticscholar.org |
| Estrogen-mediated cardioprotection | Neonatal rat cardiomyocytes & in vivo mouse model | Co-staining for confocal microscopy | Confirmed mitochondrial localization of p38β and provided context for ROS generation. | plos.org |
| Analysis of isolated mitochondria post-I/R | Isolated mitochondria from Langendorff-perfused mouse hearts | Gating of mitochondrial population in flow cytometry | Enabled the specific analysis of mitochondrial parameters like membrane potential and ROS in mitochondria from I/R-injured hearts. | mdpi.com |
MitoTracker Deep Red 633 is instrumental in toxicology studies examining the impact of environmental pollutants on mitochondrial health. Formaldehyde (B43269), a recognized environmental toxin and human carcinogen, has been a subject of such research. rsc.org
In studies developing new probes to detect mitochondrial formaldehyde, MitoTracker Deep Red 633 is used as a gold-standard mitochondrial marker for co-localization experiments. Researchers demonstrated that their novel formaldehyde sensor, MitoRFAP-2, showed strong co-localization with MitoTracker Deep Red 633 in various cell lines, including HeLa, HEK 293T, HCT-116, and MCF7. rsc.org This confirmed that the new probe was accurately targeting mitochondria, which is essential for studying the organelle-specific effects of toxins like formaldehyde. rsc.org The Pearson correlation coefficient between the new probe and MitoTracker Deep Red 633 was found to be very high (mean value of 0.901), validating its mitochondrial specificity. rsc.org
Table 2: Use of MitoTracker Deep Red 633 in Environmental Toxin Studies
| Research Focus | Toxin Studied | Cell Model(s) | Role of MitoTracker Deep Red 633 | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Development of a mitochondrial formaldehyde sensor | Formaldehyde | HeLa, HEK 293T, HCT-116, MCF7 | Co-staining to confirm mitochondrial localization of the new sensor | Verified the mitochondrial targeting of the formaldehyde probe MitoRFAP-2 with a high degree of co-localization. | rsc.org |
| Assessment of dye toxicity | MitoTracker Dyes | HeLa cells | Staining of mitochondria to assess network integrity | High concentrations of some mitochondrial markers can induce toxicity, but MitoTracker Deep Red (at 100nM) was shown to preserve network integrity in live cells before fixation. | cellproduce.co.jp |
Hypoxia-Reoxygenation Injury Models in Cardiomyocytes
Viral Infection Research
Viruses often manipulate host cell organelles to facilitate their replication and propagation. Mitochondria are a frequent target, and MitoTracker Deep Red 633 is a key reagent for visualizing these interactions.
MitoTracker Deep Red 633 has been applied in studies of several viruses to understand how they alter mitochondrial dynamics, distribution, and function.
In research on Respiratory Syncytial Virus (RSV) , the dye was used to track mitochondria in A549 lung epithelial cells. nih.govmdpi.com These studies revealed that RSV infection causes a significant perinuclear clustering of mitochondria. nih.gov MitoTracker Deep Red 633 was used in conjunction with other fluorescent probes to show that this mitochondrial remodeling was accompanied by an increase in mitochondrial ROS generation and a loss of mitochondrial membrane potential (Δψm). nih.govmdpi.com The dye allowed for clear visualization of mitochondria, confirming that ROS indicators and potential-sensitive dyes were localized to these organelles. nih.govmdpi.com
Studies on Rubella Virus (RV) in Vero cells also utilized MitoTracker Deep Red 633 to observe mitochondrial distribution. nih.govresearchgate.net RV infection was shown to induce a reorganization and perinuclear clustering of mitochondria, a process that was found to be dependent on an intact microtubule network. nih.govresearchgate.net When infected cells were treated with nocodazole, a microtubule-depolymerizing agent, the mitochondria remained evenly distributed, unlike in untreated or cytochalasin D-treated cells where they clustered. nih.govresearchgate.net
Similarly, research on Zika Virus (ZIKV) employed MitoTracker Deep Red FM to investigate its effects on neuronal cells. The study found that ZIKV infection led to significant mitochondrial fragmentation, a process linked to apoptosis. frontiersin.org The dye enabled the visualization and quantification of mitochondrial morphology, revealing a decrease in mitochondrial network structures and an increase in smaller, individual mitochondrial fragments in infected cells compared to mock-infected controls. frontiersin.org
Table 3: Application of MitoTracker Deep Red 633 in Viral Infection Research
| Virus Studied | Host Cell Model | Role of MitoTracker Deep Red 633 | Key Finding Regarding Mitochondrial Impact | Citation(s) |
|---|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | A549 cells | Localization of mitochondria for imaging ROS production and membrane potential | RSV infection causes perinuclear clustering of mitochondria, increased mitochondrial ROS, and loss of membrane potential. | nih.govmdpi.com |
| Rubella Virus (RV) | Vero cells | Visualization of mitochondrial distribution | RV infection induces perinuclear clustering of mitochondria, which is dependent on the host cell's microtubule network. | nih.govresearchgate.net |
| Zika Virus (ZIKV) | Neural stem cells (NSCs), SNB-19 cells | Staining to visualize and quantify mitochondrial morphology | ZIKV infection induces significant mitochondrial fragmentation, contributing to neuronal apoptosis. | frontiersin.org |
Technical Considerations and Advanced Imaging Modalities
Optimal Staining Protocols for Diverse Cell Types and Experimental Conditions
Successful mitochondrial labeling with MitoTracker Deep Red 633 is contingent upon the careful optimization of staining parameters to suit specific cell types and experimental designs.
The ideal concentration and incubation period for MitoTracker Deep Red 633 can differ based on the cell type and the specific application. A general guideline suggests a working concentration range of 25–500 nM. thermofisher.com For experiments involving subsequent fixation and permeabilization, a higher concentration of 100–500 nM is often recommended. thermofisher.com However, to minimize potential artifacts and cellular toxicity from overloading the mitochondria, it is advisable to use the lowest possible effective concentration. thermofisher.com
Incubation times typically range from 15 to 45 minutes. thermofisher.commedchemexpress.commedchemexpress.com Shorter incubation periods of around 15 minutes have been shown to be effective. nih.gov For certain applications and cell types, incubation can be extended. For instance, in MCF-7 cells, incubation with 100 nM of a similar mitochondrial dye for up to 72 hours showed no apparent toxicity, though this can vary between cell types. sigmaaldrich.com Optimization is key, and researchers may need to test a range of concentrations (e.g., 20 to 200 nM) to determine the optimal staining efficiency for their specific experimental setup. researchgate.net
Here is an interactive data table summarizing recommended starting concentrations and incubation times for MitoTracker Deep Red 633:
| Cell Type/Application | Recommended Concentration | Recommended Incubation Time | Source(s) |
| General Live-Cell Staining | 25–500 nM | 15–45 min | thermofisher.com |
| Fixed and Permeabilized Cells | 100–500 nM | 15–45 min | thermofisher.com |
| HeLa Cells | 500 nM | 30 min | cellsignal.com |
| COS-7 and Hippocampal Neurons | 3 µM | 1 min | optica.org |
| C. elegans | 15 µM | 24 hours | rsc.org |
| Suspension Cells | 20-200 nM | 15-45 min | medchemexpress.com |
| Adherent Cells | 20-200 nM | 5-30 min | medchemexpress.com |
MitoTracker Deep Red 633 is typically diluted in a suitable medium or buffer for staining. The dye can be diluted directly into pre-warmed growth medium to achieve the final working concentration. nih.govcellsignal.com Alternatively, serum-free cell culture medium or phosphate-buffered saline (PBS) can be used to prepare the working solution. medchemexpress.commedchemexpress.com For live-cell imaging, after incubation, the staining solution is often replaced with fresh pre-warmed medium or buffer before observation. thermofisher.comnih.gov Some protocols also suggest washing the cells with pre-warmed, equilibrated medium after incubation to reduce background fluorescence. nih.gov
Concentration and Incubation Time Optimization
Live-Cell Imaging Techniques and Considerations
MitoTracker Deep Red 633's spectral properties make it particularly well-suited for various live-cell imaging applications, especially in multiplexed experiments.
MitoTracker Deep Red 633 has a maximum excitation wavelength of approximately 644 nm and a maximum emission wavelength of around 665 nm. medchemexpress.combioscience.co.ukthermofisher.com Another source indicates an excitation peak at 641 nm and an emission peak at 662 nm. aatbio.com For CLSM, it is commonly excited using a 633 nm or 640 nm laser line. aatbio.comprotocols.io The emitted fluorescence is then typically collected in a spectral range of 650 to 700 nm. protocols.io
The following table provides a summary of the spectral properties of MitoTracker Deep Red 633:
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | ~644 | medchemexpress.comcellsignal.combioscience.co.ukthermofisher.com |
| Emission Maximum | ~665 | medchemexpress.comcellsignal.combioscience.co.ukthermofisher.com |
| Excitation Peak | 641 | aatbio.com |
| Emission Peak | 662 | aatbio.com |
| Excitation Laser | 633 or 640 | aatbio.comprotocols.io |
| Emission Collection Range | 650-700 | protocols.io |
The far-red emission of MitoTracker Deep Red 633 minimizes spectral overlap with commonly used green and red fluorophores, such as GFP and RFP, making it an excellent candidate for multicolor imaging. This property allows for the simultaneous visualization of mitochondria and other cellular components labeled with different fluorescent probes. For example, it has been successfully used in combination with dyes like MitoSOX™ Red and Fluo-4 AM for concurrent monitoring of mitochondrial membrane potential, mitochondrial reactive oxygen species, and cytosolic calcium levels. nih.gov Its distinct spectral profile makes it suitable for dual-labeling experiments and compatible with techniques like fluorescence-activated cell sorting (FACS).
MitoTracker Deep Red 633 is known for its good photostability, which is crucial for time-lapse imaging experiments. protocols.io It can maintain its fluorescence even under continuous illumination with multiple laser lines. nih.gov However, like all fluorescent dyes, it is susceptible to photobleaching and can induce phototoxicity, especially under high-intensity laser exposure. researchgate.netresearchgate.net Phototoxicity arises from the generation of reactive oxygen species (ROS) by the excited fluorophore, which can damage cellular components and lead to cell death. researchgate.net
To manage photostability and minimize phototoxicity during prolonged imaging, it is important to:
Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. protocols.io
Keep the dye concentration as low as possible. thermofisher.com
Protect the sample from light as much as possible to slow down fluorescence quenching. sbsgenetech.com
Consider using specialized imaging media that may contain ROS scavengers.
Spectral Imaging for Multiplexed Assays with Other Fluorophores
Flow Cytometry-Based Analysis
Flow cytometry allows for the high-throughput analysis of individual cells within a heterogeneous population. MitoTracker Deep Red 633 is well-suited for flow cytometric applications due to its excitation and emission properties in the far-red spectrum, which minimizes spectral overlap with other common fluorophores. unimore.itthermofisher.com
Gating Strategies for Cell Population Analysis
Effective gating is crucial for isolating specific cell populations of interest and obtaining accurate data. When using MitoTracker Deep Red 633, a typical gating strategy involves a hierarchical approach to exclude unwanted events and identify the target cells. nih.govnih.gov
A common initial step is to gate on single cells to eliminate debris and cell aggregates, often using forward scatter (FSC) and side scatter (SSC) parameters. researchgate.net Subsequent gating can be used to identify live cells, particularly when co-staining with a viability dye. nih.govqmul.ac.uk For instance, in studies of apoptosis, cells can be co-stained with Annexin V, allowing for the separation of live (Annexin V negative) and apoptotic (Annexin V positive) populations. nih.gov
The primary gating for MitoTracker Deep Red 633 involves identifying the population of cells that are positive for the dye, indicating the presence of active mitochondria. nih.govresearchgate.net This is often achieved by setting a gate on a histogram of MitoTracker Deep Red 633 fluorescence intensity. Further refinement can involve identifying subpopulations with "high" and "low" mitochondrial content based on fluorescence intensity. nih.gov An objective method to define "MitoTracker high" populations involves removing outliers and gating on cells within the top percentage (e.g., top 90%) of the fluorescence range, which has been shown to reduce variability between technical replicates. nih.gov
Table 1: Example of a Hierarchical Gating Strategy for T-Cell Analysis
| Gate | Parameters | Purpose |
| 1 | FSC-A vs. FSC-H | Exclude doublets and identify single cells. |
| 2 | SSC-A vs. FSC-A | Gate on lymphocytes, excluding debris and dead cells. |
| 3 | CD4 vs. CD8 | Identify CD4+ and CD8+ T-cell populations. |
| 4 | MitoTracker Deep Red 633 | Analyze mitochondrial mass within the gated T-cell subsets. nih.gov |
FSC-A: Forward Scatter Area, FSC-H: Forward Scatter Height, SSC-A: Side Scatter Area, CD: Cluster of Differentiation
Compensation in Multi-Color Flow Cytometry Protocols
In multi-color flow cytometry, where multiple fluorophores are used simultaneously, spectral overlap between the emission spectra of different dyes can lead to inaccurate measurements. Compensation is a critical process that corrects for this spectral spillover. researchgate.netnih.gov
MitoTracker Deep Red 633 is excited by a red laser (typically 633 nm or 640 nm) and has an emission maximum around 665 nm. unimore.itbeckman.com While its far-red properties minimize overlap with many common fluorophores excited by blue (488 nm) and violet (405 nm) lasers, compensation is still necessary, especially when used with other red or far-red dyes. qmul.ac.uknih.gov
To perform compensation, single-stained compensation controls are required for each fluorophore in the panel, including MitoTracker Deep Red 633. flowrepository.org These controls allow the flow cytometry software to calculate the percentage of signal from one fluorophore that is detected in another fluorophore's detector and subtract it accordingly. Fluorescence Minus One (FMO) controls are also recommended to accurately set the gates for positive populations, especially in the presence of spreading error from bright signals. researchgate.net
Advanced Microscopy Techniques
The high photostability and specific mitochondrial targeting of MitoTracker Deep Red 633 make it suitable for various advanced microscopy techniques, enabling detailed visualization and analysis of mitochondrial structure and dynamics. nih.govbiorxiv.org
Application in Super-Resolution Microscopy for Sub-Mitochondrial Structures
Standard fluorescence microscopy is limited by the diffraction of light, restricting the achievable resolution to approximately 200-250 nm. Super-resolution microscopy techniques bypass this limitation, allowing for the visualization of sub-cellular structures with much greater detail. nih.govnih.gov MitoTracker Deep Red 633 has been successfully employed in several super-resolution modalities to study sub-mitochondrial structures like cristae. nih.govacs.org
Techniques such as Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy have been used with mitochondrial dyes to resolve these intricate inner membrane folds. nih.govpnas.org For instance, some studies have utilized dyes with similar spectral properties to MitoTracker Deep Red 633 for STED imaging. biorxiv.orgpnas.org Additionally, MitoTracker Deep Red has been used in Stochastic Optical Reconstruction Microscopy (STORM), another super-resolution technique, demonstrating its photoswitching capabilities which are essential for this method. escholarship.org These advanced imaging techniques, when combined with MitoTracker Deep Red 633, provide unprecedented views of mitochondrial ultrastructure in living cells. nih.govescholarship.org
Quantitative Image Analysis Software Integration
To extract meaningful quantitative data from microscopy images of mitochondria stained with MitoTracker Deep Red 633, integration with image analysis software is essential. Open-source platforms like ImageJ (and its distribution, Fiji) and CellProfiler are widely used for this purpose. nih.govnih.govbiorxiv.org
These software packages offer a suite of tools to automate the analysis of mitochondrial morphology, network characteristics, and fluorescence intensity. researchgate.netbiorxiv.org Typical analysis pipelines involve several steps:
Image Pre-processing: This includes background subtraction and noise reduction to enhance the signal-to-noise ratio. researchgate.net
Segmentation: The mitochondrial network is segmented from the rest of the cell, often by applying a threshold to the fluorescence intensity of the MitoTracker Deep Red 633 signal. biorxiv.org
Analysis: Various parameters can then be measured, such as:
Mitochondrial footprint: The total area occupied by mitochondria. researchgate.net
Network analysis: Quantifying the degree of branching and connectivity within the mitochondrial network. researchgate.netbiorxiv.org
Morphological parameters: Measuring the length, aspect ratio, and circularity of individual mitochondria to assess fragmentation or elongation. nih.govbiorxiv.org
For example, the Mitochondrial Network Analysis (MiNA) toolset within ImageJ can be used to quantify mitochondrial network area and branching in cells stained with MitoTracker Deep Red. researchgate.net Similarly, CellProfiler can be used to create automated pipelines to identify and measure various mitochondrial features from a large number of images, enabling high-content screening applications. nih.govfortunejournals.com
Table 2: Common Parameters Measured by Image Analysis Software
| Parameter | Description | Software Example |
| Mitochondrial Area/Volume | The total space occupied by mitochondria within a cell. biorxiv.org | ImageJ/Fiji, CellProfiler nih.govbiorxiv.org |
| Aspect Ratio | Ratio of the major to the minor axis of a mitochondrion, indicating its length. nih.gov | ImageJ/Fiji nih.gov |
| Form Factor | A measure that incorporates both the length and branching of mitochondria. nih.gov | ImageJ/Fiji nih.gov |
| Branching | The number of branches and junctions in the mitochondrial network. researchgate.net | ImageJ (MiNA toolset) researchgate.net |
| Sphericity | A measure of how close the shape of a mitochondrion is to a perfect sphere. biorxiv.org | ImageJ/Fiji biorxiv.org |
Comparative Analysis and Future Directions
Comparison with Other Mitochondrial Fluorescent Probes
The utility of a fluorescent probe is often best understood in comparison to other available tools. MitoTracker Deep Red 633 is part of a larger family of mitochondrial dyes, each with specific characteristics that make them suitable for different experimental needs.
Advantages in Far-Red Spectrum and Multiplexing Capabilities
One of the most significant advantages of MitoTracker Deep Red 633 lies in its far-red emission spectrum. jacksonimmuno.combiotium.com Probes that fluoresce in the far-red and near-infrared regions of the spectrum offer several benefits for live-cell imaging. jacksonimmuno.comnih.govbohrium.com These longer wavelengths are associated with lower phototoxicity, meaning they are less likely to damage the cells being observed during prolonged imaging sessions. nih.govbiorxiv.org Furthermore, far-red light penetrates deeper into tissues and is less affected by scattering and absorption by cellular components. nih.govbohrium.combiotium.com This is particularly advantageous for imaging three-dimensional structures like spheroids and organoids. jacksonimmuno.com
A key benefit of the far-red spectrum is the reduction of autofluorescence. jacksonimmuno.comnih.gov Endogenous molecules within cells, such as collagen and riboflavin, naturally fluoresce when excited by light, typically in the blue to green regions of the spectrum. jacksonimmuno.com By using a probe that emits in the far-red, researchers can minimize this background noise, leading to a better signal-to-noise ratio and clearer images. jacksonimmuno.com
The distinct spectral properties of MitoTracker Deep Red 633 make it highly suitable for multiplexing experiments, where multiple fluorescent probes are used simultaneously to visualize different cellular components or processes. nih.govresearchgate.netbiomart.cn Its emission is well-separated from commonly used green and red fluorescent proteins and dyes, reducing spectral overlap and allowing for clearer differentiation between signals. biorxiv.orgnih.govbiomart.cn For instance, it can be used alongside probes like MitoSOX Red, an indicator of mitochondrial superoxide (B77818), and Fluo-4 AM, a calcium indicator, to concurrently monitor mitochondrial membrane potential, reactive oxygen species (ROS) production, and cytosolic calcium levels. nih.gov This capability is crucial for studying the complex interplay of different cellular events.
Limitations and Considerations in Specific Applications (e.g., direct mitochondrial mass measurement vs. potential-dependent staining)
A critical characteristic of MitoTracker Deep Red 633 is that its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). apexbt.combiotium.commerckmillipore.com This electrical gradient across the inner mitochondrial membrane is a key indicator of mitochondrial health and function. biotium.commerckmillipore.com Consequently, the fluorescence intensity of MitoTracker Deep Red 633 can be used to monitor changes in ΔΨm, which is an early hallmark of apoptosis (programmed cell death). apexbt.commerckmillipore.com
However, this dependence on membrane potential also presents a significant limitation for certain applications, particularly the direct measurement of mitochondrial mass. frontiersin.orgfrontiersin.org If an experimental treatment causes mitochondrial depolarization (a decrease in ΔΨm), the staining intensity of MitoTracker Deep Red 633 will decrease, which could be misinterpreted as a reduction in the number of mitochondria. frontiersin.orgfrontiersin.orgresearchgate.net Therefore, it is not a reliable tool for quantitatively assessing mitochondrial mass, especially in studies where mitophagy (the selective degradation of mitochondria) is induced by agents that also affect membrane potential, such as CCCP. frontiersin.org
For applications requiring the assessment of mitochondrial mass independent of membrane potential, other probes like MitoTracker Green FM are more suitable. frontiersin.orgwiley.com It's important for researchers to choose their mitochondrial probe based on the specific biological question they are addressing and to be aware of the potential for artifacts arising from the probe's mechanism of action. frontiersin.org For instance, while some studies have used MitoTracker Deep Red to assess mitochondrial mass, the results should be interpreted with caution, considering its potential-dependent nature. oncotarget.com
Table 1: Comparison of Common Mitochondrial Probes
| Probe Name | Excitation/Emission (nm) | Dependence on ΔΨm | Key Features |
|---|---|---|---|
| MitoTracker Deep Red 633 | 644/665 | Yes | Far-red emission, suitable for multiplexing, low phototoxicity. biotium.comthermofisher.com |
| MitoTracker Green FM | 490/516 | No | Stains mitochondria regardless of membrane potential, suitable for mass measurement. thermofisher.comaatbio.com |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | 549/574 | Yes | Commonly used for quantitative ΔΨm measurements, but can inhibit respiration at high concentrations. nih.govmdpi.com |
| TMRM (Tetramethylrhodamine, Methyl Ester) | 551/576 | Yes | Similar to TMRE, used for ΔΨm measurements. biotium.commdpi.com |
| JC-1 | Monomer: ~514/529, Aggregate: ~585/590 | Yes | Ratiometric dye, forms red aggregates in healthy mitochondria and remains as green monomers in depolarized mitochondria. Can be less accurate and sensitive to other factors. biotium.comnih.govresearchgate.net |
| Rhodamine 123 | 507/529 | Yes | One of the earlier mitochondrial probes. apexbt.comfrontiersin.org |
Potential for Integration with Optogenetic Tools
Optogenetics is a revolutionary technique that uses light to control the activity of cells, typically by introducing light-sensitive proteins. The integration of fluorescent probes like MitoTracker Deep Red 633 with optogenetic tools offers exciting possibilities for precise spatial and temporal control and observation of mitochondrial function.
For example, researchers have developed optogenetic tools to directly manipulate the mitochondrial membrane potential. nih.gov In such experiments, MitoTracker dyes can be used to visualize the mitochondria being targeted by the optogenetic tool. nih.govtu-darmstadt.de The far-red spectrum of MitoTracker Deep Red 633 is particularly advantageous here, as it minimizes spectral overlap with the light used to activate many optogenetic proteins, which often respond to blue or green light. This allows for simultaneous stimulation and imaging without interference.
Emerging Methodologies and Research Frontiers in Mitochondrial Biology
The field of mitochondrial biology is rapidly advancing, with a continuous demand for new and improved tools to investigate the intricate roles of these organelles in health and disease. frontiersin.orgmdpi.comencyclopedia.pub The development of novel fluorescent probes with enhanced properties such as greater photostability, brightness, and specificity is an ongoing area of research. mdpi.comnih.gov
Future research will likely focus on developing probes that can report on more specific mitochondrial processes beyond membrane potential and ROS production. This includes probes for specific metabolites, ions, and enzymatic activities within the mitochondrial matrix. Furthermore, the development of "smart" probes that only become fluorescent upon reacting with a specific target molecule is a key area of interest, as this can significantly improve signal-to-noise ratios. mdpi.comencyclopedia.pub
The combination of advanced fluorescent probes like MitoTracker Deep Red 633 with super-resolution microscopy techniques is pushing the boundaries of what can be observed within a single mitochondrion. These methods allow for the visualization of mitochondrial sub-structures and dynamics with unprecedented detail. As these technologies continue to evolve, they will undoubtedly provide deeper insights into the complex world of mitochondrial biology.
Q & A
Q. How can mitoTracker Deep Red 633 resolve contradictions in mitochondrial ROS production during apoptosis?
- Case study : In caspase-8-mediated apoptosis, mitoTracker Deep Red 633 tracked mitochondrial morphology changes (e.g., fragmentation) while DCFH-DA measured ROS. Discrepancies arise if ROS sources (e.g., cytosolic vs. mitochondrial) are not differentiated .
- Solution : Combine with H2DCFDA (total ROS) and MitoSOX Red (mitochondrial superoxide) for compartment-specific ROS analysis .
Q. What quantitative approaches are recommended for analyzing mitochondrial dynamics using mitoTracker Deep Red 633?
- Image analysis : Use open-source tools (e.g., ImageJ) to quantify mitochondrial number, network branching, or fluorescence intensity. Flow cytometry can normalize mitochondrial mass across cell populations .
- Statistical rigor : Report mean fluorescence intensity (MFI) ± SEM from ≥3 independent experiments, as in Grx1 knockdown studies .
Q. How does mitoTracker Deep Red 632 inform experimental design in studies of mitochondrial-cytosolic crosstalk?
- Example : In Neuro-2a cells, mitoTracker confirmed Grx1 (cytosolic) does not colocalize with mitochondria, while Grx2 (mitochondrial) does. This differentiation is critical for interpreting ROS sources .
- Method : Co-stain with organelle-specific antibodies (e.g., anti-Pgp for plasma membrane) and use confocal z-stacking to exclude false colocalization artifacts .
Q. What are the limitations of mitoTracker Deep Red 633 in ΔΨm-independent applications?
- Critical finding : While mitoTracker accumulation is ΔΨm-dependent, mitochondrial mass can be assessed in parallel with ΔΨm-independent probes (e.g., MitoTracker Green) .
- Experimental note : In ΔΨm-collapsed models (e.g., FCCP-treated cells), validate dye retention using TMRE or Rhodamine 123 .
Methodological Troubleshooting
Q. How to address inconsistent mitoTracker Deep Red 633 staining across cell types?
- Optimization : Titrate dye concentration (50–500 nM) and incubation time (15–60 minutes). For adherent cells (e.g., HeLa), use glass-bottom dishes to enhance imaging resolution .
- Validation : Compare with MitoTracker Green FM to confirm mitochondrial specificity in ΔΨm-compromised cells .
Q. What controls are essential when using mitoTracker Deep Red 633 in high-content screening?
- Negative controls : Include untreated cells and ΔΨm disruptors (e.g., CCCP) to establish baseline fluorescence.
- Positive controls : Use cells overexpressing mitochondrial proteins (e.g., cytochrome c-GFP) to verify probe localization .
Emerging Applications
Q. Can mitoTracker Deep Red 633 be integrated with CRISPR-based mitochondrial editing tools?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
